molecular formula C22H18ClNO4 B11124018 1-(3-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11124018
M. Wt: 395.8 g/mol
InChI Key: HQVRHKMAEOFWBN-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a chromeno-pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl derivatives and oxolane-based intermediates. Key steps may involve:

    Cyclization reactions: to form the chromeno-pyrrole core.

    Substitution reactions: to introduce the 3-chlorophenyl group.

    Functional group transformations: to attach the oxolane moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Continuous flow reactors: for better control over reaction conditions.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific moieties within the molecule.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-2-(oxolan-2-ylmethyl)-1H-pyrrole-3,9-dione: A structurally similar compound with slight variations in the core structure.

    Chromeno[2,3-c]pyrrole derivatives: A class of compounds with similar chromeno-pyrrole cores but different substituents.

Uniqueness

1-(3-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H18ClNO4

Molecular Weight

395.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H18ClNO4/c23-14-6-3-5-13(11-14)19-18-20(25)16-8-1-2-9-17(16)28-21(18)22(26)24(19)12-15-7-4-10-27-15/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2

InChI Key

HQVRHKMAEOFWBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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